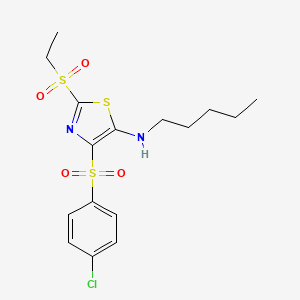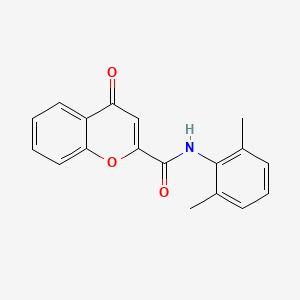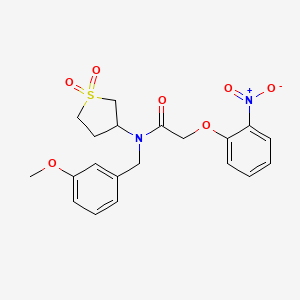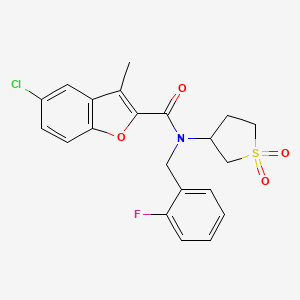
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-pentyl-1,3-thiazol-5-amine is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with chlorobenzenesulfonyl and ethanesulfonyl groups, as well as a pentylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-pentyl-1,3-thiazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the chlorobenzenesulfonyl and ethanesulfonyl groups. The final step involves the attachment of the pentylamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-pentyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-pentyl-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-pentyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The thiazole ring and pentylamine side chain may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used as a precursor for the synthesis of polysulfone plastics and other materials.
4-Chlorobenzenesulfonic acid, sodium salt: Commonly used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
1-(4-chlorobenzenesulfonyl)-4-(ethanesulfonyl)piperazine: Utilized in scientific research for its unique chemical properties.
Uniqueness
4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-pentyl-1,3-thiazol-5-amine stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C16H21ClN2O4S3 |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-pentyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C16H21ClN2O4S3/c1-3-5-6-11-18-14-15(19-16(24-14)25(20,21)4-2)26(22,23)13-9-7-12(17)8-10-13/h7-10,18H,3-6,11H2,1-2H3 |
InChI Key |
DRIQQBHAHKAHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11410211.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11410235.png)
![(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide](/img/structure/B11410239.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11410244.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11410257.png)
![N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11410259.png)


![Diethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11410270.png)

![(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11410283.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410286.png)

![Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11410293.png)
